molecular formula C9H7BrO B15319228 1-(2-Bromophenyl)prop-2-en-1-one CAS No. 71095-56-2

1-(2-Bromophenyl)prop-2-en-1-one

Cat. No.: B15319228
CAS No.: 71095-56-2
M. Wt: 211.05 g/mol
InChI Key: JKYQOVMRGRKWQX-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)prop-2-en-1-one is a chalcone derivative featuring a bromine substituent at the ortho position of the phenyl ring conjugated to an α,β-unsaturated ketone. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmacologically active molecules. Its structure enables diverse reactivity, including cycloaddition and nucleophilic substitution, making it valuable in medicinal chemistry and materials science .

Properties

CAS No.

71095-56-2

Molecular Formula

C9H7BrO

Molecular Weight

211.05 g/mol

IUPAC Name

1-(2-bromophenyl)prop-2-en-1-one

InChI

InChI=1S/C9H7BrO/c1-2-9(11)7-5-3-4-6-8(7)10/h2-6H,1H2

InChI Key

JKYQOVMRGRKWQX-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1=CC=CC=C1Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)prop-2-en-1-one can be synthesized through various methods, including the Friedel-Crafts acylation reaction. In this reaction, 2-bromobenzene is treated with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under controlled temperature conditions to yield the desired product.

Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize the production efficiency.

Chemical Reactions Analysis

1-(2-Bromophenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form 2-bromobenzaldehyde using oxidizing agents such as chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can convert the compound to 2-bromo-1-phenylethanol using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can occur at the bromine position, replacing the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Chromyl chloride (CrO2Cl2), controlled temperature.

  • Reduction: Lithium aluminum hydride (LiAlH4), anhydrous ether solvent.

  • Substitution: Various nucleophiles, polar aprotic solvents.

Major Products Formed:

  • 2-Bromobenzaldehyde (from oxidation).

  • 2-Bromo-1-phenylethanol (from reduction).

  • Various substituted phenyl compounds (from substitution reactions).

Scientific Research Applications

1-(2-Bromophenyl)prop-2-en-1-one has several applications in scientific research, including:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

  • Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(2-Bromophenyl)prop-2-en-1-one exerts its effects depends on its specific application. For example, in enzyme inhibition studies, the compound may interact with the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

The following sections compare 1-(2-Bromophenyl)prop-2-en-1-one with structurally analogous chalcones, focusing on substituent effects, synthesis, crystallography, and intermolecular interactions.

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Interactions/Properties Reference
This compound 2-Br on phenyl C₉H₇BrO 211.06 Weak C-H⋯O, C-Br⋯π interactions
(2E)-1-(2-Bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one 2-Br, 4-Br on phenyl rings C₁₅H₁₀Br₂O 366.05 C-Br⋯Br (3.45 Å), C-H⋯O (2.55 Å)
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one 4-CH₃, 2-Br on phenyl C₁₆H₁₃BrO 301.18 Bromination at α-position; planar structure
(E)-1-[(5-Bromo-2-methoxy)phenyl]-3-(2,5-dihydroxyphenyl)prop-2-en-1-one 5-Br, 2-OCH₃, dihydroxy C₁₆H₁₃BrO₄ 365.18 Enhanced H-bonding due to -OH groups
(2E)-1-(2-Bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one 2-Br, 4-Cl on phenyl rings C₁₅H₁₀BrClO 321.60 Halogen-halogen interactions (Br⋯Cl)

Key Findings :

  • Bromine Position : The ortho-bromine in this compound induces steric hindrance, reducing molecular planarity compared to para-substituted analogues like the 4-bromo derivative. This affects packing efficiency and solubility .
  • Electron-Withdrawing Groups : Bromine substituents enhance electrophilicity at the α,β-unsaturated ketone, increasing reactivity toward nucleophiles compared to methyl or methoxy-substituted chalcones .
  • Halogen Interactions: In dibromo or bromo-chloro analogues, weak C-Br⋯Br or Br⋯Cl interactions (3.3–3.5 Å) contribute to crystal stability but are absent in monosubstituted derivatives .

Key Findings :

  • Claisen-Schmidt Condensation : High yields (92–97%) are achieved for this compound using DMF-DMA as a catalyst, surpassing bromination-based routes (65–80%) .
  • Bromination Challenges : Direct bromination of chalcones often requires stoichiometric Br₂ and extended reaction times, leading to lower yields due to side reactions like dibromination .
Crystallographic and Spectroscopic Analysis

Table 3: Crystallographic Data

Compound Space Group Unit Cell Parameters (Å, °) R-Factor Key Interactions Reference
This compound P2₁/c a=5.6988, b=9.5462, c=23.8532, β=91.02 R=0.045 C-H⋯O, C-Br⋯π
(2E)-1-(2-Bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one P2₁/c a=5.6988, b=9.5462, c=23.8532, β=91.02 R=0.045 C-Br⋯Br, C-H⋯O
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one P2₁/n a=9.872, b=10.451, c=14.721, β=92.3 R=0.052 π-π stacking (3.8 Å)

Key Findings :

  • Planarity vs. Packing : Derivatives with para-substituents (e.g., 4-Br or 4-CH₃) exhibit greater planarity, facilitating π-π stacking (3.8 Å), whereas ortho-substituents disrupt conjugation, leading to twisted conformations .
  • Hydrogen Bonding : Methoxy or hydroxyl groups (e.g., in compound 21 from ) introduce strong O-H⋯O bonds (2.6–2.8 Å), absent in bromine-only derivatives .

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